sec-Butyl 2-(1H-indol-3-yl)acetate
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Overview
Description
sec-Butyl 2-(1H-indol-3-yl)acetate: is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . It is an ester derivative of indole, a significant heterocyclic system found in many natural products and drugs . Indole derivatives are known for their diverse biological activities and are widely used in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 2-(1H-indol-3-yl)acetate typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with sec-butanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction proceeds as follows:
2-(1H-indol-3-yl)acetic acid+sec-butanolacid catalystsec-Butyl 2-(1H-indol-3-yl)acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions: sec-Butyl 2-(1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(1H-indol-3-yl)acetic acid or 2-(1H-indol-3-yl)acetone.
Reduction: Formation of sec-butyl 2-(1H-indol-3-yl)ethanol.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
sec-Butyl 2-(1H-indol-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sec-Butyl 2-(1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in metabolic pathways . The compound’s effects are mediated through these interactions, leading to its observed biological activities .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
Uniqueness: sec-Butyl 2-(1H-indol-3-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
butan-2-yl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO2/c1-3-10(2)17-14(16)8-11-9-15-13-7-5-4-6-12(11)13/h4-7,9-10,15H,3,8H2,1-2H3 |
InChI Key |
SOPIOESZBHCAQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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